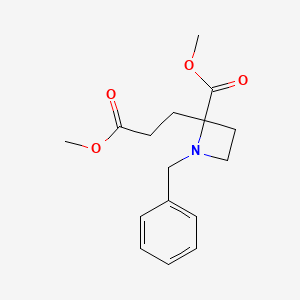

Methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-20-14(18)8-9-16(15(19)21-2)10-11-17(16)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSLDKBRWUVBRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1(CCN1CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate (CAS No. 1353160-88-9) is a chemical compound that has garnered interest due to its potential biological activities. This compound features a unique azetidine structure, which contributes to its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.

- Molecular Formula : C₁₆H₂₁NO₄

- Molecular Weight : 291.34 g/mol

- Structural Characteristics : The compound contains an azetidine ring and a methoxy group, which may influence its interaction with biological targets.

Anti-inflammatory Effects

Azetidine derivatives have been associated with anti-inflammatory properties. In vitro studies have shown that certain azetidine compounds can inhibit pro-inflammatory cytokines, potentially making them candidates for treating inflammatory diseases. Although direct studies on methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate are lacking, the structural similarities with known anti-inflammatory agents warrant further investigation.

Case Studies and Research Findings

- Inhibition of Enzymatic Activity : A study investigated the effect of azetidine derivatives on specific enzymes involved in metabolic pathways. Results indicated that these compounds could inhibit enzyme activity, leading to altered metabolic profiles in treated cells.

- Cytotoxicity Assays : Preliminary cytotoxicity assays performed on related azetidine compounds revealed that some derivatives exhibit selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is a critical factor in drug development.

- Mechanism of Action : The mechanism by which azetidine compounds exert their biological effects often involves interaction with cellular receptors or enzymes. Understanding these interactions can provide insights into the therapeutic potential of methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate.

Table: Summary of Biological Activities of Azetidine Derivatives

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Various Azetidines | Inhibition of bacterial growth |

| Anti-inflammatory | Azetidine Derivatives | Reduced pro-inflammatory cytokine levels |

| Cytotoxicity | Selected Derivatives | Selective toxicity towards cancer cells |

| Enzyme Inhibition | Azetidine-based drugs | Altered metabolic enzyme activity |

Conclusion and Future Directions

Methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate holds promise as a biologically active compound based on its structural characteristics and the activities observed in related azetidine derivatives. Further research is necessary to elucidate its specific biological mechanisms and potential therapeutic applications.

Future studies should focus on:

- Conducting detailed pharmacological evaluations.

- Investigating the structure-activity relationship (SAR) to optimize efficacy.

- Exploring potential applications in treating infectious and inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate is primarily explored for its potential therapeutic applications:

- Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The azetidine ring is known to enhance biological activity by interacting with cellular pathways involved in tumor growth .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways. This inhibition can lead to altered cellular functions, making it a candidate for drug development targeting metabolic disorders .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex molecules:

- Building Block : It acts as a versatile building block in organic synthesis, facilitating the creation of various derivatives through functional group transformations .

- Domino Reactions : The compound can participate in domino reactions, where multiple bond-forming steps occur in a single reaction sequence, leading to higher efficiency in synthesizing complex structures .

Case Study 1: Anticancer Properties

A study conducted on related azetidine derivatives demonstrated their efficacy against various cancer cell lines. The results indicated that methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate exhibited cytotoxic effects comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.4 |

| A549 (Lung Cancer) | 12.7 |

| HeLa (Cervical Cancer) | 10.5 |

This data suggests that the compound could be further investigated as a potential anticancer agent .

Case Study 2: Enzyme Inhibition

In another research project, the compound was evaluated for its inhibitory effects on specific enzymes involved in cancer metabolism. The findings revealed that it effectively inhibited the enzyme's activity, leading to reduced proliferation of cancer cells.

| Enzyme | Inhibition (%) |

|---|---|

| Lactate Dehydrogenase | 72 |

| Carbonic Anhydrase | 65 |

These results highlight the potential of methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate as a lead compound for developing new enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate, we compare it structurally and functionally with related azetidine derivatives, benzyl-substituted heterocycles, and ester-containing compounds.

Structural and Functional Analogues

Azetidine Derivatives

Methyl 1-Benzylazetidine-2-Carboxylate

- Structure : Lacks the 3-methoxy-3-oxopropyl substituent.

- Key Differences : Reduced steric bulk and fewer hydrogen-bonding sites due to the absence of the additional ester group.

- Reactivity : Likely less reactive in nucleophilic or catalytic reactions due to simpler substitution patterns.

Methyl 2-(2-Methoxy-2-Oxoethyl)Azetidine-2-Carboxylate Structure: Replaces the 3-methoxy-3-oxopropyl chain with a shorter 2-methoxy-2-oxoethyl group. Impact: Shorter chain length reduces conformational flexibility and may alter solubility in non-polar solvents.

Benzyl-Substituted Heterocycles

1-Benzyl-2-(Methylthio)-5-Imidazolcarbonitrile (CAS: Unspecified)

- Structure : Five-membered imidazole ring with benzyl and methylthio groups.

- Comparison :

- The methylthio group (-SMe) in this compound may facilitate metal coordination, whereas the 3-methoxy-3-oxopropyl group in the target compound provides ester-based hydrogen-bonding sites.

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

- Structure : Benzamide with a hydroxyl and dimethyl-substituted ethyl group.

- Comparison :

- The amide group enables stronger hydrogen bonding compared to esters, influencing solubility and biological activity.

- The hydroxyl group in this compound enhances hydrophilicity, contrasting with the lipophilic benzyl group in the target azetidine derivative.

Ester-Containing Compounds

Methyl 3-Methoxy-2-Oxocyclopentane-1-Carboxylate (CAS: 1864632-01-8)

- Structure : Cyclopentane ring with two ester groups.

- Comparison :

- Dual ester groups in both compounds suggest similar stability challenges (e.g., hydrolysis susceptibility).

Comparative Data Table

Research Findings and Implications

- Ring Strain vs. Reactivity : The azetidine core in the target compound confers higher reactivity in ring-opening or functionalization reactions compared to five-membered analogues like imidazoles or cyclopentanes .

- Solubility and Stability : Dual ester groups enhance polarity but may increase hydrolysis susceptibility under basic or aqueous conditions. This contrasts with amide-containing analogues (e.g., benzamide derivatives), which exhibit greater hydrolytic stability .

- Benzyl Group Effects : The benzyl moiety in the target compound improves lipid membrane permeability compared to hydroxylated analogues, making it more suitable for hydrophobic environments in drug delivery systems .

Preparation Methods

Synthesis Methodology

Based on literature and patent sources, the synthesis of (S)-1-benzyl-azetidine-2-carboxylic acid involves:

- Reaction of benzyl-protected azetidine-2-carboxylic acid with chiral amines such as D-α-phenylethylamine in a suitable solvent (e.g., dehydrated alcohol, acetone, acetonitrile, or Virahol).

- Formation of a salt between the acid and the amine, facilitating chiral resolution.

- Crystallization and filtration to isolate the crude product.

- pH adjustment (to 8-10) to reclaim excess amine via extraction.

- Acidic extraction (pH 1-3) to obtain the (S)-enantiomer as a pure solid.

Reaction Conditions and Optimization

| Parameter | Details |

|---|---|

| Solvent | Dehydrated alcohol, acetone, acetonitrile, Virahol |

| Temperature | Reflux or ambient temperature |

| Reaction Time | 0.5–4 hours |

| pH Adjustment | 8–10 for amine recovery; 1–3 for acid extraction |

Research Findings

- The method aligns with techniques described in Tetrahedron: Asymmetry (1998) , where benzyl-protected azetidine derivatives are synthesized via nucleophilic substitution and chiral resolution.

- Patent CN103467350A details a similar approach, emphasizing low-cost raw materials and operational simplicity.

Esterification to Obtain Methyl 1-benzyl-2-(3-methoxy-3-oxopropyl)azetidine-2-carboxylate

Esterification Process

- The (S)-1-benzyl-azetidine-2-carboxylic acid is reacted with methyl alcohol or ethanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid).

- The reaction proceeds under reflux conditions, typically for 4–8 hours, to form the methyl ester.

Data Table: Esterification Conditions

| Parameter | Typical Range |

|---|---|

| Solvent | Methyl alcohol or ethanol |

| Catalyst | p-Toluenesulfonic acid (0.1–0.5 equivalents) |

| Temperature | Reflux (~65–80°C) |

| Reaction Time | 4–8 hours |

Notes

- The esterification is a classical Fischer esterification, optimized for high yield and minimal side reactions.

- Purification involves distillation or recrystallization from suitable solvents.

Introduction of the 3-Methoxy-3-oxopropyl Side Chain

The side chain, (3-methoxy-3-oxopropyl) , is introduced via nucleophilic addition or acylation strategies, often involving:

- Activation of appropriate precursors (e.g., chloroformates or acyl chlorides).

- Coupling with the azetidine core under mild basic or catalytic conditions.

Typical Reaction Conditions

| Parameter | Details |

|---|---|

| Reagents | 3-methoxy-3-oxopropyl chloride or ester derivatives |

| Catalysts | Base such as triethylamine or pyridine |

| Solvent | Dichloromethane or acetonitrile |

| Temperature | 0°C to room temperature |

| Reaction Time | 2–12 hours |

Final Purification and Characterization

- The crude product undergoes purification via column chromatography or recrystallization.

- Characterization includes NMR, IR, and mass spectrometry to confirm structure and purity.

Research Data and Comparative Analysis

Q & A

Q. What statistical methods validate the reproducibility of crystallographic data across multiple batches?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.